molecular formula C8H16N2O2 B15169923 1-(4-Amino-4-methylpiperidin-1-yl)-2-hydroxyethan-1-one CAS No. 651056-94-9

1-(4-Amino-4-methylpiperidin-1-yl)-2-hydroxyethan-1-one

Cat. No.: B15169923
CAS No.: 651056-94-9
M. Wt: 172.22 g/mol
InChI Key: ZDCGLZTXTXNINS-UHFFFAOYSA-N
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Description

1-(4-Amino-4-methylpiperidin-1-yl)-2-hydroxyethan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with an amino group and a hydroxyethanone moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-4-methylpiperidin-1-yl)-2-hydroxyethan-1-one typically involves the reaction of 4-methylpiperidine with appropriate reagents to introduce the amino and hydroxyethanone functionalities. One common method involves the reaction of 4-methylpiperidine with chloroacetyl chloride, followed by reduction with sodium borohydride to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-4-methylpiperidin-1-yl)-2-hydroxyethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-Amino-4-methylpiperidin-1-yl)-2-hydroxyethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Amino-4-methylpiperidin-1-yl)-2-hydroxyethan-1-one depends on its specific application. In biological systems, it may act as a ligand that binds to specific receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to interact with various enzymes and receptors, influencing their function and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)piperidine: Similar in structure but lacks the hydroxyethanone moiety.

    2-Amino-4-methylpyridine: Contains a pyridine ring instead of a piperidine ring.

    4-Amino-2,2,6,6-tetramethylpiperidine: Features a more substituted piperidine ring.

Uniqueness

1-(4-Amino-4-methylpiperidin-1-yl)-2-hydroxyethan-1-one is unique due to the presence of both an amino group and a hydroxyethanone moiety on the piperidine ring.

Properties

CAS No.

651056-94-9

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

1-(4-amino-4-methylpiperidin-1-yl)-2-hydroxyethanone

InChI

InChI=1S/C8H16N2O2/c1-8(9)2-4-10(5-3-8)7(12)6-11/h11H,2-6,9H2,1H3

InChI Key

ZDCGLZTXTXNINS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C(=O)CO)N

Origin of Product

United States

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